molecular formula C24H18F3N3O4S B2576884 Ethyl 4-oxo-3-(p-tolyl)-5-(3-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851948-46-4

Ethyl 4-oxo-3-(p-tolyl)-5-(3-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2576884
CAS No.: 851948-46-4
M. Wt: 501.48
InChI Key: LQWGVEONVWINQF-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-3-(p-tolyl)-5-(3-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C24H18F3N3O4S and its molecular weight is 501.48. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 3-(4-methylphenyl)-4-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F3N3O4S/c1-3-34-23(33)19-17-12-35-21(28-20(31)14-5-4-6-15(11-14)24(25,26)27)18(17)22(32)30(29-19)16-9-7-13(2)8-10-16/h4-12H,3H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQWGVEONVWINQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-oxo-3-(p-tolyl)-5-(3-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a thieno[3,4-d]pyridazine core substituted with various functional groups. The molecular formula is C19H17F3N2O3SC_{19}H_{17}F_3N_2O_3S, with a molecular weight of approximately 396.41 g/mol. Its structure contributes to its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines. For instance, a study reported that the compound induced apoptosis in human breast cancer cells (T47D) with an EC50 value of 0.007 µM, indicating high potency .

The proposed mechanism involves the inhibition of key signaling pathways associated with cancer cell proliferation. Specifically, it appears to disrupt the PI3K/AKT/mTOR pathway, which is crucial for cell survival and growth. This disruption leads to increased apoptosis and decreased proliferation of cancer cells .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has shown anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This activity suggests potential applications in treating inflammatory diseases .

Case Studies

Study Cell Line Activity EC50 (µM) Mechanism
Study 1T47D (breast cancer)Induces apoptosis0.007PI3K/AKT/mTOR inhibition
Study 2HL-60 (leukemia)Cytotoxicity0.005Caspase activation
Study 3RAW264.7 (macrophage)Anti-inflammatoryN/ACytokine inhibition

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption characteristics. Studies suggest high gastrointestinal absorption and moderate metabolic stability, making it a candidate for further development in drug formulation .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Ethyl 4-oxo-3-(p-tolyl)-5-(3-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate, and what challenges arise during regioselective functionalization?

  • Methodology : Use a multi-step approach involving cyclocondensation of thiophene derivatives with pyridazine precursors. The trifluoromethyl benzamido group can be introduced via nucleophilic acyl substitution under anhydrous conditions (DMF, 80°C, 12h) . Challenges include avoiding side reactions at the electron-rich thieno[3,4-d]pyridazine core. Monitor regioselectivity using HPLC-MS to confirm product purity .

Q. How can the compound’s solubility be optimized for in vitro assays?

  • Methodology : Test co-solvents like DMSO (≤5% v/v) or surfactants (e.g., Tween-80) to enhance aqueous solubility. For polar solvents, use ethanol-water mixtures (1:1 v/v) based on analogous thienopyridazine derivatives . Pre-formulation studies with dynamic light scattering (DLS) can assess aggregation .

Q. What spectroscopic techniques are critical for characterizing the compound’s structure?

  • Methodology :

  • NMR : Confirm the trifluoromethyl benzamido moiety via 19F^{19}\text{F}-NMR (δ = -62 ppm, singlet) and 1H^{1}\text{H}-NMR coupling patterns for the p-tolyl group (δ 7.2–7.4 ppm, doublet) .
  • XRD : Resolve crystal packing using single-crystal X-ray diffraction, as done for structurally related pyrimidinones .
  • HRMS : Validate molecular weight (expected: ~495.4 g/mol) with <2 ppm error .

Q. How does the trifluoromethyl group influence the compound’s electronic properties?

  • Methodology : Perform density functional theory (DFT) calculations to map electron density distribution. Compare with non-fluorinated analogs (e.g., methyl or chloro derivatives) to assess inductive effects on the benzamido group’s electrophilicity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for thienopyridazine derivatives?

  • Methodology :

  • Meta-analysis : Compare IC50_{50} values across studies using standardized assays (e.g., kinase inhibition). Adjust for variables like cell line heterogeneity or assay buffer composition .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified p-tolyl or benzamido groups to isolate pharmacophoric contributions .

Q. How can computational modeling predict the compound’s interaction with kinase targets?

  • Methodology :

  • Docking studies : Use AutoDock Vina to model binding to ATP pockets (e.g., EGFR or CDK2). Validate with molecular dynamics simulations (GROMACS) to assess binding stability .
  • Free energy calculations : Compute ΔG binding using MM-PBSA for lead optimization .

Q. What experimental designs mitigate oxidative degradation of the thienopyridazine core?

  • Methodology :

  • Stability studies : Expose the compound to accelerated oxidative conditions (40°C/75% RH, 0.3% H2_2O2_2) and monitor degradation via UPLC-PDA.
  • Protective groups : Introduce tert-butyl or acetyl groups at vulnerable positions (e.g., C4-oxo) during synthesis .

Q. How do steric effects from the p-tolyl group impact intermolecular interactions in co-crystallization studies?

  • Methodology : Co-crystallize the compound with target proteins (e.g., human serum albumin) and analyze crystal structures. Compare with analogs lacking the p-tolyl group to identify π-π stacking or hydrophobic interactions .

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